N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide
Description
Properties
Molecular Formula |
C19H22N4O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c24-18(14-22-19(25)17-13-20-8-9-21-17)23-10-6-16(7-11-23)12-15-4-2-1-3-5-15/h1-5,8-9,13,16H,6-7,10-12,14H2,(H,22,25) |
InChI Key |
HXMYDKZPVRDYBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Amide Coupling Between Pyrazine-2-Carboxylic Acid and 2-Amino-1-(4-Benzylpiperidin-1-yl)Ethan-1-One
This method involves the condensation of pyrazine-2-carboxylic acid derivatives with a pre-synthesized 2-amino-1-(4-benzylpiperidin-1-yl)ethan-1-one intermediate. Key steps include:
Pyrazine-2-Carbonyl Chloride Preparation
Pyrazine-2-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) or toluene at 0–25°C for 2–6 hours, yielding pyrazine-2-carbonyl chloride. For example, 6-chloropyrazine-2-carbonyl chloride is synthesized in 85% yield using SOCl₂ in refluxing toluene.
Amide Bond Formation
The acyl chloride reacts with 2-amino-1-(4-benzylpiperidin-1-yl)ethan-1-one in the presence of a base such as triethylamine (Et₃N) or cesium carbonate (Cs₂CO₃). Solvents like acetone, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are employed at 20–70°C for 4–24 hours. A representative procedure from Patent CN108707139B uses DMF with Cs₂CO₃ at 70°C under argon, achieving 85% yield for analogous amides.
Stepwise Assembly via Intermediate Alkylation
An alternative route constructs the ethyl ketone linker after forming the pyrazinecarboxamide moiety:
Synthesis of N-(2-Oxoethyl)pyrazine-2-carboxamide
Pyrazine-2-carboxamide is alkylated with chloroacetone or bromoethyl ketone derivatives. For instance, 3-hydroxypyrazine-2-carboxamide undergoes bromination at 40°C in acetonitrile to introduce reactive sites for subsequent coupling.
Piperidine Subunit Incorporation
The alkylated intermediate reacts with 4-benzylpiperidine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or via nucleophilic substitution using potassium carbonate (K₂CO₃) in DMF. Patent CN108707139B highlights the use of tert-butyl 4-oxopiperidine-1-carboxylate as a protected intermediate, which is deprotected and benzylated in situ.
Optimization of Critical Reaction Parameters
Solvent and Base Selection
Catalytic Additives
Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst in biphasic systems, increasing reaction rates by 30%. For example, TBAB in DMF reduces coupling time from 24h to 17h for pyrazinecarboxamide derivatives.
Temperature Control
Exothermic reactions (e.g., acyl chloride formation) require strict temperature control. Maintaining 0–5°C during SOCl₂ addition prevents decomposition, whereas amide couplings benefit from mild heating (50–70°C).
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis on C18 columns (acetonitrile/water gradient) reveals ≥98% purity for optimized routes, with retention times of 6.8–7.2 minutes.
Comparative Evaluation of Methods
The direct coupling approach is preferred for large-scale synthesis due to its efficiency, whereas the stepwise method allows modular diversification of the piperidine subunit.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing Cs₂CO₃ with K₂CO₃ reduces material costs by 40% without significant yield loss (72% vs. 75%).
Waste Management
Solvent recovery systems for DMF and THF are critical, with distillation achieving >90% reuse rates.
Emerging Innovations
Recent patents disclose microwave-assisted synthesis (100–150°C, 30 minutes) to accelerate amide couplings, achieving 82% yield compared to 67% under conventional heating. Additionally, flow chemistry systems reduce reaction times from hours to minutes for intermediates like 2-amino-1-(4-benzylpiperidin-1-yl)ethan-1-one .
Chemical Reactions Analysis
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acid chloride formation | SOCl₂, reflux, 4h | 85–92 | |
| Aminolysis | DCM, RT, 12h | 70–78 | |
| Piperidine alkylation | K₂CO₃, DMF, 80°C, 6h | 65–72 |
Hydrolysis and Stability
The amide and keto groups in the compound are susceptible to hydrolysis under specific conditions:
-
Amide bond cleavage : Acidic (HCl, 6M) or basic (NaOH, 1M) hydrolysis at elevated temperatures (60–80°C) breaks the amide bond, yielding 2-pyrazinecarboxylic acid and 2-(4-benzylpiperidino)-2-oxoethylamine .
-
Ketone stability : The oxoethyl bridge remains stable under neutral conditions but undergoes keto-enol tautomerism in polar aprotic solvents (e.g., DMSO).
Substitution and Functionalization
The pyrazine ring and piperidine moiety offer sites for further functionalization:
-
Pyrazine ring modifications :
-
Piperidine derivatization :
Table 2: Functionalization Reactions
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Pyrazine chlorination | POCl₃, 110°C, 3h | 5-chloro derivative | |
| Piperidine quaternization | CH₃I, MeCN, RT, 24h | N-methyl-4-benzylpiperidinium iodide |
Biological Interactions and Reactivity
While primarily a synthetic target, the compound exhibits reactivity in biological systems:
-
Photosystem II inhibition : Analogous pyrazinecarboxamides disrupt electron transport in chloroplasts by binding to the D1 protein’s tyrosine radical (Tyr161), impairing plastoquinone reduction .
-
Enzyme inhibition : Structural analogs demonstrate phosphodiesterase 10 (PDE10) inhibition via competitive binding to the catalytic site .
Degradation and Byproducts
Under UV light or oxidative conditions (H₂O₂, Fe²⁺), the compound degrades via:
-
Pyrazine ring oxidation : Forms pyrazine N-oxide derivatives.
-
Amide bond cleavage : Generates free amines and carboxylic acids, confirmed by LC-MS analysis.
Scientific Research Applications
Anticancer Properties
N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide has been studied for its anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
Case Study Example :
- Study on Ovarian Cancer : In vitro studies demonstrated that the compound significantly inhibited tumor growth in ovarian cancer xenografts, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. It may act as a modulator of neurotransmitter systems, particularly in conditions such as anxiety and depression.
Summary of Research Findings
| Application Area | Findings |
|---|---|
| Anticancer | Inhibits tumor growth in ovarian cancer models; induces apoptosis |
| Antimicrobial | Exhibits activity against specific bacterial strains |
| Neuropharmacological | Potential modulation of neurotransmitter systems; effects on anxiety |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the condensation of appropriate precursors followed by purification processes. Understanding the structure-activity relationship is crucial for optimizing its efficacy and reducing toxicity.
Key Findings from SAR Studies
- Modifications to the piperidine ring can enhance potency.
- Alterations in the pyrazine moiety can affect selectivity towards specific biological targets.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison
Key Structural Features
The compound’s unique structure combines:
- 4-Benzylpiperidine : A lipophilic tertiary amine group that may enhance membrane permeability and central nervous system (CNS) targeting.
- 2-Oxoethyl Spacer : A flexible linker that may influence conformational stability and binding interactions.
Comparison with Analogous Compounds
The following table summarizes critical differences between N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide and its structural analogs:
*Estimated based on molecular formula.
Key Observations:
Pyrazinecarboxamide is a common motif in analogs with predicted antimicrobial and anticancer activities, likely due to its ability to engage in hydrogen bonding with biological targets .
Linker Flexibility: The 2-oxoethyl spacer is shared with antimicrobial azetidinone derivatives (e.g., ), suggesting a role in positioning the pharmacophore for target interaction.
Biological Activity: Azetidinone analogs (e.g., ) exhibit potent antimicrobial activity (MIC: 4–16 µg/mL), attributed to their β-lactam-like structure. The target compound’s lack of a β-lactam ring may limit direct antimicrobial efficacy but could offer resistance avoidance.
Biological Activity
N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide, also known by its CAS number 1374537-09-3, is a compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 338.4036 g/mol. The structure features a pyrazine ring, which is known for its diverse biological activities, and a piperidine moiety that contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies have indicated that compounds containing the pyrazine and piperidine structures often exhibit:
- Antiviral Activity : Similar compounds have been shown to inhibit viral replication by targeting viral proteases or polymerases. For instance, research on related pyrazole derivatives has demonstrated efficacy against viruses such as SARS-CoV-2 by inhibiting the main protease (Mpro) .
- Antitumor Effects : Pyrazine derivatives have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth .
Biological Activities
The following table summarizes key biological activities observed in studies related to this compound and similar compounds:
Case Studies
-
Antiviral Activity Against SARS-CoV-2 :
A recent study explored the antiviral properties of benzocarbazoledinones, which share structural similarities with this compound. Compounds were tested for their ability to inhibit SARS-CoV-2 replication, showing promising results with EC50 values below 4 μM without cytotoxicity in cell-based assays . -
Cancer Cell Line Studies :
Another investigation assessed the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The study revealed that certain derivatives could significantly reduce cell viability through apoptosis induction, indicating a potential therapeutic application for this compound in oncology .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although further investigations are necessary to fully characterize its metabolic pathways and potential toxicity.
Q & A
Q. Optimization Tips :
- Use catalysts like EDCI/HOBt for amide bond formation to enhance yield .
- Monitor reaction progress via TLC and adjust reflux time based on intermediate stability .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Q. Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., benzylpiperidine CH₂ groups at δ 3.5–4.0 ppm, pyrazine aromatic protons at δ 8.5–9.0 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- Crystallography :
Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural validation?
Q. Methodological Answer :
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, HMBC can confirm connectivity between the piperidine nitrogen and adjacent carbonyl groups .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism. SHELXL refinement with TWIN commands can address twinning in crystals .
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate assignments .
Advanced: What computational strategies are suitable for predicting biological targets and binding modes?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on the pyrazine ring’s π-π stacking and benzylpiperidine’s hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and ligand-protein hydrogen bond persistence .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors on pyrazine) using MOE or Phase .
Advanced: How to design structure-activity relationship (SAR) studies to identify key functional groups?
Q. Methodological Answer :
- Analog Synthesis : Replace benzylpiperidine with morpholine (polar) or phenylpiperazine (bulky) to assess hydrophobicity effects .
- Biological Assays : Test analogs in in vitro models (e.g., anti-proliferative activity in MCF-7 cells). Compare IC₅₀ values to correlate substituents with potency .
- Data Analysis : Use PCA (Principal Component Analysis) to cluster analogs by activity and structural features .
Methodological: How to assess in vitro biological activity, including assay design and controls?
Q. Methodological Answer :
- Antimicrobial Assays :
- Agar Well Diffusion : Use Mueller-Hinton agar with S. aureus (ATCC 25923). Include gentamicin as a positive control and DMSO as a negative control. Measure zones of inhibition (ZOI) after 24 hours .
- MIC Determination : Perform broth microdilution (CLSI guidelines). MIC values <100 µg/mL indicate promising activity .
- Anticancer Screening :
Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?
Q. Methodological Answer :
- Challenges :
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
